molecular formula C12H10N2O6 B1365539 Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS No. 651747-69-2

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Cat. No.: B1365539
CAS No.: 651747-69-2
M. Wt: 278.22 g/mol
InChI Key: VTDCKPNYQDVOLO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate typically involves the reaction of 4-cyano-2-nitrobenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product

Chemical Reactions Analysis

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include substituted phenyl derivatives and heterocyclic compounds.

Scientific Research Applications

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is used extensively in scientific research, particularly in the fields of organic synthesis and materials science. Its applications include:

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate involves its functional groups. The cyano and nitro groups are electron-withdrawing, which affects the reactivity of the phenyl ring. The malonate ester group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of these functional groups, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the phenyl ring, which confer distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDCKPNYQDVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428418
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651747-69-2
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (300 mg) and dimethyl malonate (286 mg) in DMF was added 60% NaH at 0° C., followed by reaction at room temperature to obtain dimethyl (4-cyano-2-nitrophenyl)malonate (198 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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